N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane group, a diphenylphosphanyl group, and a dimethylxanthenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final step involves the sulfinamide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl and xanthene moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the phosphanyl group, while reduction can lead to the formation of reduced derivatives of the compound .
Scientific Research Applications
N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The adamantane group provides structural stability, while the diphenylphosphanyl and xanthene groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]methyl}-2-methyl-2-propanesulfinamide
- N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]methyl}-2-methyl-2-propanesulfinamide
Uniqueness
The uniqueness of N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C43H50NO2PS |
---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C43H50NO2PS/c1-41(2,3)48(45)44(6)40(43-26-29-23-30(27-43)25-31(24-29)28-43)34-19-13-20-35-38(34)46-39-36(42(35,4)5)21-14-22-37(39)47(32-15-9-7-10-16-32)33-17-11-8-12-18-33/h7-22,29-31,40H,23-28H2,1-6H3 |
InChI Key |
HSEMHHXXQZSRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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